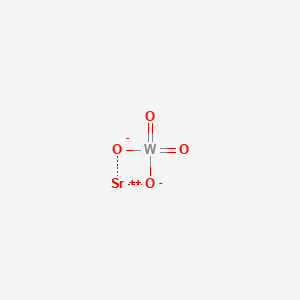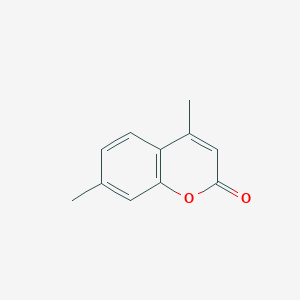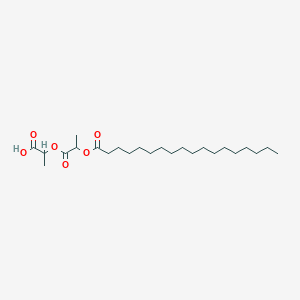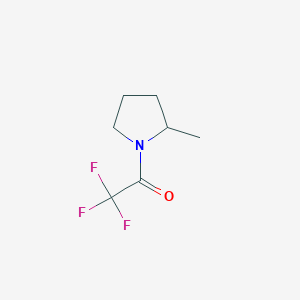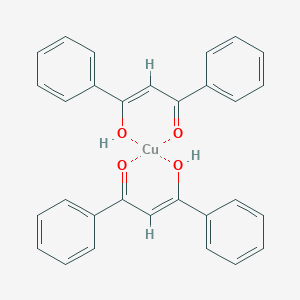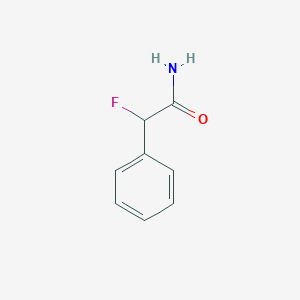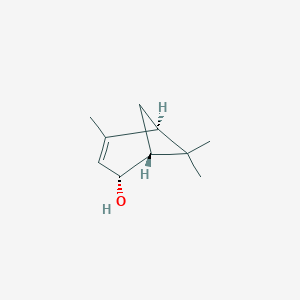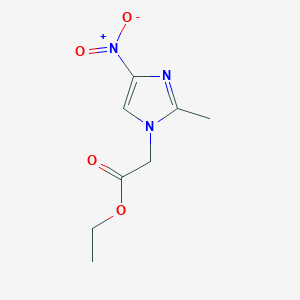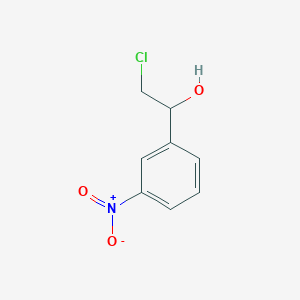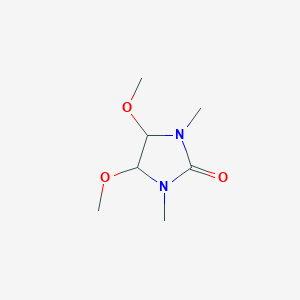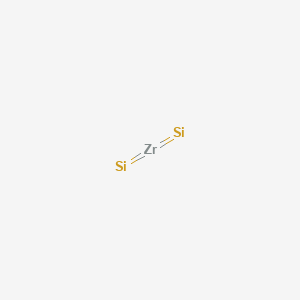
Chromium(III) sulfate, hexahydrate (2:3:6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(III) sulfate, hexahydrate (2:3:6) is a chemical compound that is used in various scientific research applications. It is a water-soluble salt that contains chromium, a trace element that is essential for human health. Chromium(III) sulfate, hexahydrate (2:3:6) is commonly used in laboratory experiments to study its biochemical and physiological effects on living organisms.
Mécanisme D'action
The mechanism of action of chromium(III) sulfate, hexahydrate (2:3:6) is not fully understood. It is believed to work by enhancing insulin sensitivity and glucose uptake in cells, which can help regulate blood sugar levels. It may also have antioxidant properties that can protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
Chromium(III) sulfate, hexahydrate (2:3:6) has been shown to have various biochemical and physiological effects on living organisms. It can improve glucose metabolism, lipid metabolism, and insulin sensitivity. It may also have anti-inflammatory and antioxidant properties that can protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using chromium(III) sulfate, hexahydrate (2:3:6) in lab experiments is its high solubility in water, which makes it easy to work with. It is also relatively inexpensive and readily available. However, one limitation is that it can be toxic in high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on chromium(III) sulfate, hexahydrate (2:3:6). One area of focus is its potential therapeutic effects on diabetes, obesity, and cardiovascular disease. Another area of research is its antioxidant properties and how they can be used to protect cells from damage. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other compounds in living organisms.
Méthodes De Synthèse
Chromium(III) sulfate, hexahydrate (2:3:6) can be synthesized by reacting chromium(III) oxide with sulfuric acid. The resulting compound is a light blue crystalline solid that is highly soluble in water.
Applications De Recherche Scientifique
Chromium(III) sulfate, hexahydrate (2:3:6) is commonly used in scientific research to study its effects on living organisms. It has been shown to have potential therapeutic effects on diabetes, obesity, and cardiovascular disease. It is also used in the production of pigments, ceramics, and other industrial applications.
Propriétés
Numéro CAS |
15005-90-0 |
|---|---|
Nom du produit |
Chromium(III) sulfate, hexahydrate (2:3:6) |
Formule moléculaire |
Cr3H12O14S2+5 |
Poids moléculaire |
456.2 g/mol |
Nom IUPAC |
chromium(3+);disulfate;hexahydrate |
InChI |
InChI=1S/3Cr.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;;;2*(H2,1,2,3,4);6*1H2/q3*+3;;;;;;;;/p-4 |
Clé InChI |
GEXKWFJSXLCCEG-UHFFFAOYSA-J |
SMILES |
O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3].[Cr+3] |
SMILES canonique |
O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3].[Cr+3] |
Synonymes |
CHROMIC SULFATE HEXAHYDRATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



